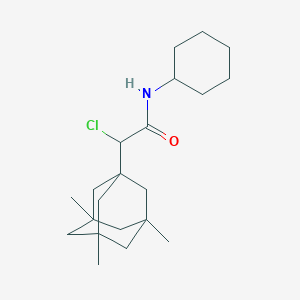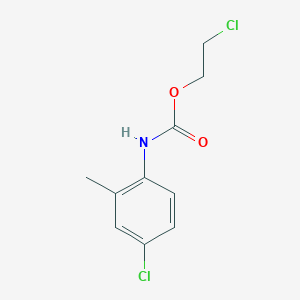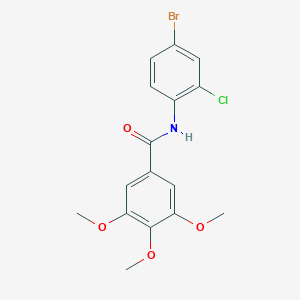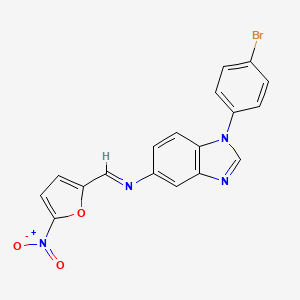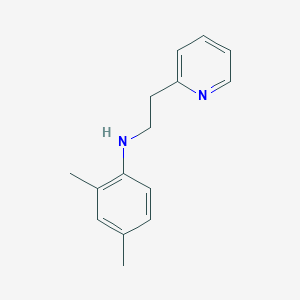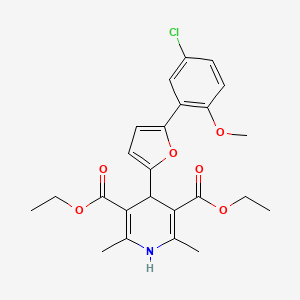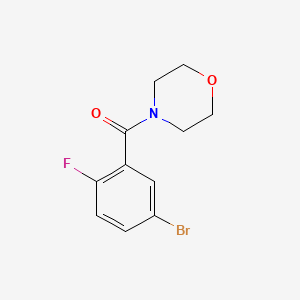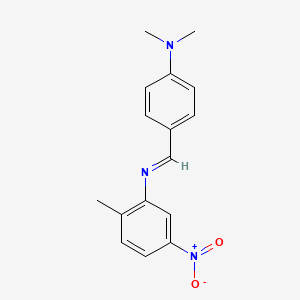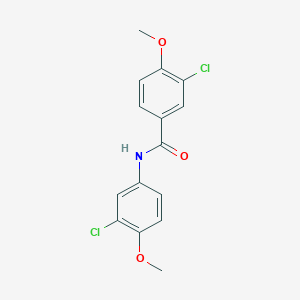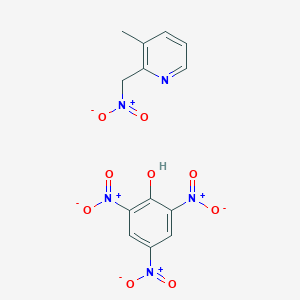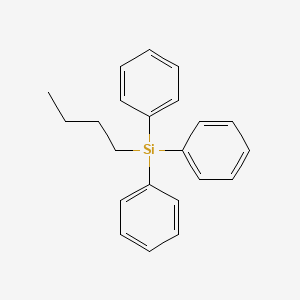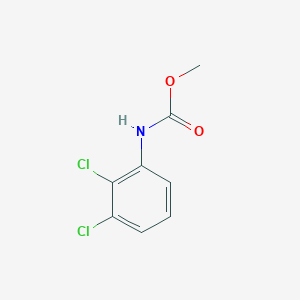![molecular formula C11H18O4 B15075448 Diethyl 2-[(2E)-2-butenyl]malonate](/img/structure/B15075448.png)
Diethyl 2-[(2E)-2-butenyl]malonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 2-[(E)-2-Butenyl]malonate is an organic compound with the molecular formula C11H18O4 It is a derivative of malonic acid, where the hydrogen atoms on the central carbon are replaced by ethyl groups and a 2-butenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethyl 2-[(E)-2-Butenyl]malonate can be synthesized through the alkylation of diethyl malonate. The process involves the deprotonation of diethyl malonate using a strong base such as sodium ethoxide (NaOEt) to form an enolate ion. This enolate ion then undergoes an S_N2 reaction with an alkyl halide, such as 2-butenyl bromide, to form the desired product .
Industrial Production Methods
Industrial production of diethyl 2-[(E)-2-Butenyl]malonate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 2-[(E)-2-Butenyl]malonate undergoes various types of chemical reactions, including:
Alkylation: The enolate ion formed from diethyl malonate can react with different alkyl halides to form substituted malonates.
Hydrolysis: The ester groups in diethyl 2-[(E)-2-Butenyl]malonate can be hydrolyzed to form malonic acid derivatives.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to yield substituted acetic acids.
Common Reagents and Conditions
Bases: Sodium ethoxide (NaOEt), lithium diisopropylamide (LDA)
Alkyl Halides: 2-butenyl bromide, methyl iodide
Solvents: Ethanol, tetrahydrofuran (THF)
Acids: Hydrochloric acid (HCl) for hydrolysis reactions
Major Products
Substituted Malonates: Formed through alkylation reactions
Malonic Acid Derivatives: Formed through hydrolysis
Substituted Acetic Acids: Formed through decarboxylation
Aplicaciones Científicas De Investigación
Diethyl 2-[(E)-2-Butenyl]malonate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Pharmaceuticals: Potential intermediate in the synthesis of pharmaceutical compounds.
Material Science: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of diethyl 2-[(E)-2-Butenyl]malonate involves the formation of an enolate ion, which acts as a nucleophile in various reactions. The enolate ion can undergo nucleophilic substitution with alkyl halides, leading to the formation of new carbon-carbon bonds . The compound’s reactivity is primarily due to the resonance stabilization of the enolate ion .
Comparación Con Compuestos Similares
Diethyl 2-[(E)-2-Butenyl]malonate can be compared with other malonate derivatives such as:
Diethyl Malonate: Lacks the 2-butenyl group, making it less reactive in certain alkylation reactions.
Dimethyl Malonate: Similar structure but with methyl groups instead of ethyl groups, affecting its reactivity and solubility.
Ethyl Acetoacetate: Contains a keto group, leading to different reactivity patterns in organic synthesis.
Propiedades
Fórmula molecular |
C11H18O4 |
|---|---|
Peso molecular |
214.26 g/mol |
Nombre IUPAC |
diethyl 2-[(E)-but-2-enyl]propanedioate |
InChI |
InChI=1S/C11H18O4/c1-4-7-8-9(10(12)14-5-2)11(13)15-6-3/h4,7,9H,5-6,8H2,1-3H3/b7-4+ |
Clave InChI |
FAGUWAFYGLVLTA-QPJJXVBHSA-N |
SMILES isomérico |
CCOC(=O)C(C/C=C/C)C(=O)OCC |
SMILES canónico |
CCOC(=O)C(CC=CC)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


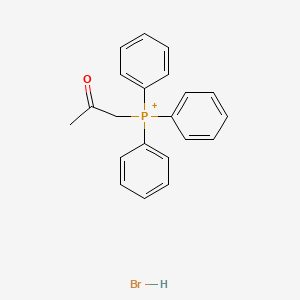
![8-(Benzoyloxy)-7,8-dihydrobenzo[def]chrysen-7-YL benzoate](/img/structure/B15075370.png)
